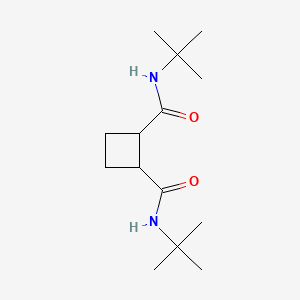
1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide is a chemical compound with the molecular formula C14H26N2O2 It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of a cyclobutane ring, which also bears two carboxamide groups
Méthodes De Préparation
The synthesis of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide typically involves the reaction of cyclobutane-1,2-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide involves its interaction with molecular targets through its functional groups. The carboxamide groups can form hydrogen bonds with biological molecules, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide can be compared with similar compounds like:
Cyclobutane-1,2-dicarboxamide: Lacks the tert-butyl groups, resulting in different reactivity and applications.
N,N’-Di-tert-butylcyclohexane-1,2-dicarboxamide: Contains a cyclohexane ring instead of a cyclobutane ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
64011-95-6 |
|---|---|
Formule moléculaire |
C14H26N2O2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)15-11(17)9-7-8-10(9)12(18)16-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18) |
Clé InChI |
DJQZJNNGDJSXDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


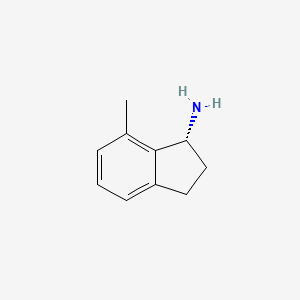
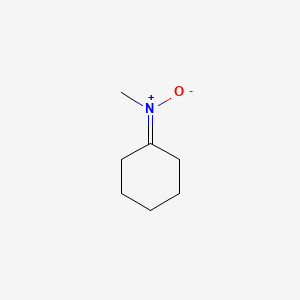
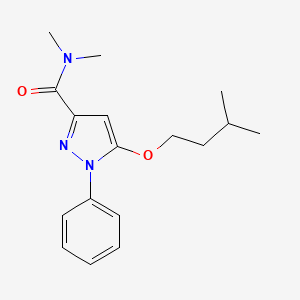
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
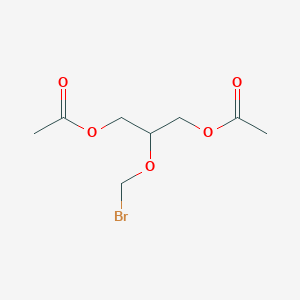

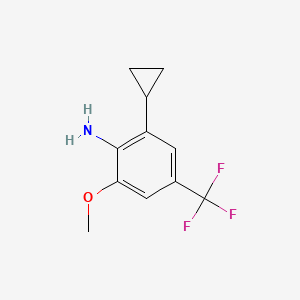
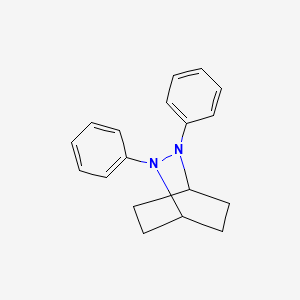
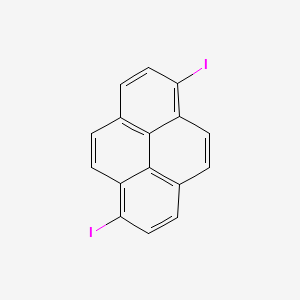
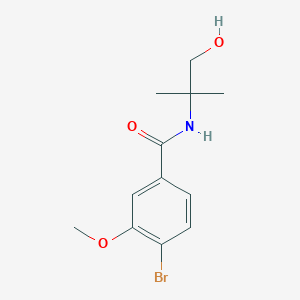
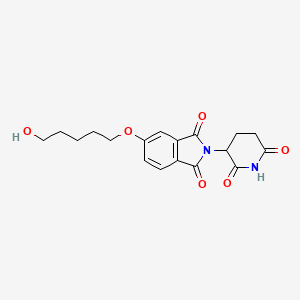
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)


